Cas no 888453-85-8 (N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide)

N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide structure
888453-85-8 structure
商品名:N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide
CAS番号:888453-85-8
MF:C21H22N2O3
メガワット:350.410985469818
CID:6434616
PubChem ID:7200145

N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide
    • AB00677013-01
    • 888453-85-8
    • N-(4-ethylphenyl)-3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide
    • N-(4-ethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide
    • F1883-0004
    • AKOS024617021
    • インチ: 1S/C21H22N2O3/c1-4-14-9-11-15(12-10-14)22-21(25)19-18(23-20(24)13(2)3)16-7-5-6-8-17(16)26-19/h5-13H,4H2,1-3H3,(H,22,25)(H,23,24)
    • InChIKey: HWVRIMGZNYDGBE-UHFFFAOYSA-N
    • ほほえんだ: O1C2C=CC=CC=2C(=C1C(NC1C=CC(=CC=1)CC)=O)NC(C(C)C)=O

計算された属性

  • せいみつぶんしりょう: 350.16304257g/mol
  • どういたいしつりょう: 350.16304257g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 500
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.1

N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1883-0004-100mg
N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide
888453-85-8 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1883-0004-4mg
N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide
888453-85-8 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1883-0004-15mg
N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide
888453-85-8 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1883-0004-75mg
N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide
888453-85-8 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1883-0004-20μmol
N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide
888453-85-8 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1883-0004-40mg
N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide
888453-85-8 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1883-0004-20mg
N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide
888453-85-8 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1883-0004-3mg
N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide
888453-85-8 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1883-0004-2μmol
N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide
888453-85-8 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1883-0004-5μmol
N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide
888453-85-8 90%+
5μl
$63.0 2023-05-17

N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide 関連文献

N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamideに関する追加情報

Introduction to N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide (CAS No. 888453-85-8)

N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide, identified by its CAS number 888453-85-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the benzofuran class of molecules, which are known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of an amide group and an ethyl-substituted phenyl ring, contribute to its unique chemical properties and make it a subject of interest for further investigation.

The benzofuran core structure is a common scaffold in many bioactive molecules, exhibiting a wide range of pharmacological effects. In particular, the amide functional group in N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide suggests potential interactions with biological targets such as enzymes and receptors. This compound's molecular design may facilitate its role as a precursor or intermediate in the synthesis of more complex pharmaceutical agents. The ethyl substituent on the phenyl ring and the isobutylamido group on the benzofuran moiety introduce specific steric and electronic characteristics that could influence its reactivity and biological activity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with greater accuracy. The use of high-throughput screening techniques has further accelerated the discovery process, allowing for the rapid identification of promising candidates like N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide. Studies have shown that benzofuran derivatives can exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of functional groups in this compound may contribute to its potential therapeutic effects by modulating key biological pathways.

In the context of drug discovery, the synthesis and characterization of N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide are critical steps in understanding its pharmacological profile. The compound's structural complexity necessitates careful synthetic planning to ensure high yield and purity. Modern synthetic methodologies, such as transition metal-catalyzed reactions and flow chemistry, have been employed to streamline the synthesis process. Additionally, analytical techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography play a crucial role in confirming the structural integrity of the compound.

The biological evaluation of N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide has revealed intriguing findings that warrant further exploration. Preclinical studies have demonstrated its potential efficacy in models of inflammation and pain management. The amide group may interact with opioid receptors or other pain-signaling pathways, while the phenyl ring could enhance binding affinity through hydrophobic interactions. These observations align with the growing interest in developing novel analgesics with improved safety profiles.

Moreover, the compound's stability under various conditions is an essential consideration for its potential pharmaceutical applications. Research has focused on evaluating its shelf life, solubility, and compatibility with different formulations. These factors are critical for determining its suitability for clinical use. The benzofuran moiety's stability in physiological environments also contributes to its appeal as a pharmacophore in drug design.

The synthesis of analogs and derivatives of N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide represents another area of active investigation. By modifying specific functional groups or introducing new substituents, researchers aim to optimize its biological activity and minimize potential side effects. Such modifications can be guided by structure-activity relationship (SAR) studies, which provide valuable insights into how changes at the molecular level affect pharmacological outcomes.

The role of computational tools in drug discovery cannot be overstated. Molecular docking simulations have been used to predict how N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide interacts with target proteins. These simulations help identify key binding pockets and suggest possible modifications to enhance binding affinity. Additionally, virtual screening methods have been employed to rapidly sift through large libraries of compounds for potential hits.

In conclusion, N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide (CAS No. 888453-85-8) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further development into therapeutic agents. Ongoing studies continue to unravel its biological activities and optimize its synthetic pathways, paving the way for new treatments in various therapeutic areas.

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